molecular formula C22H29N3O6 B2477146 Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate CAS No. 899735-97-8

Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate

Cat. No. B2477146
CAS RN: 899735-97-8
M. Wt: 431.489
InChI Key: GOALGPKYNLYIMU-UHFFFAOYSA-N
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Description

Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a useful research compound. Its molecular formula is C22H29N3O6 and its molecular weight is 431.489. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate serves as a key starting material for synthesizing novel analogues of natural alkaloid peramine, showcasing the compound's utility in heterocyclic chemistry. This process involves the reaction of corresponding N-alkylpyrrole with hydrazine hydrate, followed by exploration of the chemical reactivity of N-aminopiperazine towards electrophilic reagents such as carbonyl compounds and acetylenedicarboxylic acid, characterizing new compounds through NMR, IR, and X-ray crystallography (Voievudskyi et al., 2016).

Antiarrhythmic Activity

The compound's derivatives have been reported to exhibit antiarrhythmic properties, indicating their potential therapeutic applications. A series of 2-[(2 -hydroxy-2 -R)-ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines were synthesized and demonstrated to possess significant antiarrhythmic activity, along with a broad spectrum of action and low toxicity (Likhosherstov et al., 2003).

Novel Synthetic Pathways

Research on ethyl 3-ethoxymethylene-2,4-dioxovalerate (EMDV) with various amines has led to the creation of ethyl 3-aminomethylene-2,4-dioxovalerates, further synthesizing pyrrolo[1,2-a]quinazoline-1,5-diones and pyrrolo[1,2-a]pyrazolo[4,3-e]pyrimidine-1,5-diones under specific conditions. These findings demonstrate the versatility of the compound in synthesizing diverse heterocyclic molecules with potential biological activities (Kurihara et al., 1980).

Antimicrobial and Antitumor Activities

The compound's derivatives have also been explored for their antimicrobial and antitumor activities, suggesting its role in developing new pharmacological agents. Synthesis of novel compounds through cyanoacylation and their subsequent evaluation revealed promising antioxidant activities, which could be pivotal in drug discovery and development for various diseases (Bialy & Gouda, 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, differentiation, and survival.

Mode of Action

The compound interacts with its targets, leading to a variety of effects. For instance, it inhibits tubulin, a protein essential for microtubule dynamics and cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability . Furthermore, it down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, affecting cell division and potentially leading to cell death . By inhibiting Hsp90, it can destabilize many client proteins, disrupting multiple cellular processes . The inhibition of ERKs phosphorylation can affect the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

The trimethoxyphenyl (tmp) group, a part of the compound, is known to be a critical component in maintaining suitable molecular conformations and contributing to high binding affinities to its targets This suggests that the compound may have good bioavailability

Result of Action

The compound’s action leads to a variety of molecular and cellular effects. It has shown notable anti-cancer effects by effectively inhibiting its targets . It also triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis .

properties

IUPAC Name

ethyl 3-[[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6/c1-5-31-19(26)8-9-23-22(27)25-12-11-24-10-6-7-16(24)20(25)15-13-17(28-2)21(30-4)18(14-15)29-3/h6-7,10,13-14,20H,5,8-9,11-12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOALGPKYNLYIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCN2C=CC=C2C1C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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